阿司匹林触发的Resolvin D1

描述

Aspirin-Triggered Resolvin D1 (AT-RvD1) is a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA) with potent anti-inflammatory and pro-resolving properties. It is involved in the resolution phase of inflammation, where it helps to clear inflammation and promote tissue regeneration. AT-RvD1 is recognized for its roles in inhibiting neutrophil invasion into inflamed tissue, promoting macrophage phagocytosis of cellular debris, and facilitating the egress of these cells to the lymphatics . It has been shown to attenuate the severity of inflammation-related diseases, such as sepsis-induced cardiac injury, by reducing pro-inflammatory cytokine expression and immune cell infiltration .

Synthesis Analysis

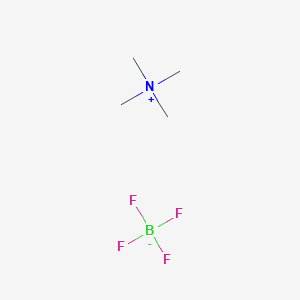

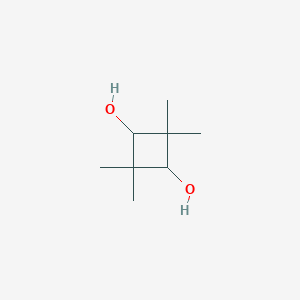

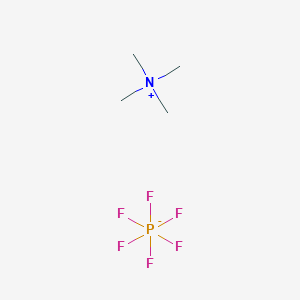

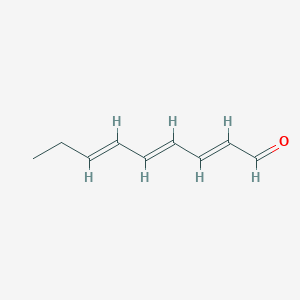

The total synthesis of Resolvin D1, which includes AT-RvD1, has been achieved through a series of chemical reactions starting from 2-deoxy-D-ribose. The synthesis involves Wittig reactions, a modified Pd0/CuI Sonogashira coupling, and Zn(Cu/Ag) cis-reduction to construct the lipid mediator with the correct stereochemistry .

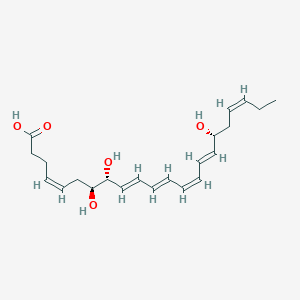

Molecular Structure Analysis

AT-RvD1 is derived from DHA and possesses multiple hydroxyl groups that are crucial for its biological activity. The molecular structure of AT-RvD1 has been analyzed using electrospray low-energy collision-induced dissociation tandem mass spectrometry (MS/MS). This analysis has provided insights into the spectra-structure correlations and fragmentation mechanisms, which are essential for identifying the mediator in biological samples .

Chemical Reactions Analysis

AT-RvD1 interacts with specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, to exert its biological effects. For instance, it has been shown to attenuate platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway, affecting various downstream signaling molecules like Rac1, VASP, and paxillin .

Physical and Chemical Properties Analysis

The physical and chemical properties of AT-RvD1 contribute to its function as an anti-inflammatory mediator. It is a lipid-soluble molecule that can be incorporated into biomaterials for localized delivery, which has been shown to enhance the accumulation of pro-regenerative immune cell subsets and promote vascular remodeling . Its interaction with lipid signaling gradients is crucial for its ability to modulate immune responses and facilitate tissue healing.

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of AT-RvD1 in various disease models. For example, AT-RvD1 has been shown to protect against sepsis-induced cardiac injury in mice by attenuating local and systemic inflammatory responses . In models of acute kidney injury and acute lung injury induced by endotoxin, AT-RvD1 down-regulated inflammatory responses and protected against tissue damage . Additionally, AT-RvD1 has been found to reduce proliferation and the neutrophil to lymphocyte ratio in a mutant KRAS-driven lung adenocarcinoma model, suggesting its potential in cancer therapy . In the context of inflammatory bowel disease, AT-RvD1 and related lipid mediators have been shown to prevent experimental colitis in mice, highlighting their anti-inflammatory effects and the role of ALX activation in their pro-resolving action .

科学研究应用

肝病管理

AT-RvD1已被证明在肝病中具有治疗活性,如鼠类MASH(酒精性脂肪性肝炎模型)。 它可以抑制Stat1介导的炎症反应,缓解内质网应激诱导的细胞凋亡,并诱导导致纤维化消退的基因表达 .

皮肤保护和修复

研究表明,源自omega-3的AT-RvD1具有抗炎活性并降低氧化应激标志物。 它已被研究用于其对UVB诱导的皮肤炎症和氧化应激的保护作用,在减少炎症方面显示出比RvD1更高的效力 .

骨关节炎治疗

AT-RvD1是调节骨关节炎(OA)中组织修复、炎症、氧化应激和细胞死亡等生物过程的有希望的候选者。 它由omega-3多不饱和脂肪酸生物合成,并在这些关键领域发挥作用 .

癌症治疗

新兴研究表明,AT-RvD1具有抗癌特性。 它由白细胞生物合成,以在感染或损伤期间消退炎症,并且与刺激巨噬细胞介导的肿瘤碎片清除有关 .

肿瘤进展抑制

AT-RvD1通过调节免疫和非免疫细胞的活性来促进炎症消退。 在人乳头瘤病毒(HPV)肿瘤发生模型中,RvD1已被研究用于其调节中性粒细胞以减少肿瘤进展的能力 .

作用机制

Target of Action

AT-RvD1, a lipid mediator produced during the resolution of inflammation, primarily targets bronchial epithelial cells . It also interacts with the ALX/FPR2 receptor , which is crucial for its anti-inflammatory effects .

Mode of Action

AT-RvD1 demonstrates anti-inflammatory and pro-resolution effects in several inflammatory experimental models . It significantly reduces the concentration of IL-8 and IL-6 , two key inflammatory cytokines, and increases IL-10 production in bronchial epithelial cells stimulated with Cryptococcus neoformans . AT-RvD1 also reduces the activation of NF-kB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Biochemical Pathways

AT-RvD1 is involved in the regulation of several biochemical pathways. It reduces the phosphorylation of NF-κB and ERK1/2 , key proteins involved in the regulation of immune responses . . The anti-inflammatory effects of AT-RvD1 are dependent on the ALX/FPR2 receptor .

Pharmacokinetics

A study has used physiologically-based pharmacokinetic (pbpk) modeling to predict the pharmacokinetics of rvd1 in humans . The PBPK model provides an appropriate dose and estimates of clearance and other pharmacokinetic parameters for RvD1 in humans .

Result of Action

AT-RvD1 has significant anti-inflammatory effects in bronchial epithelial cells infected with Cryptococcus neoformans, without affecting the development of C. neoformans infection in the airways . It also protects mouse skin against UVB-induced inflammation and oxidative stress .

属性

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

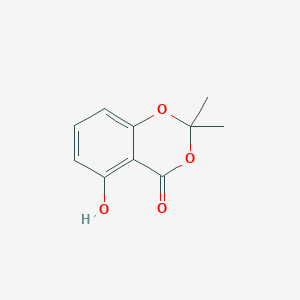

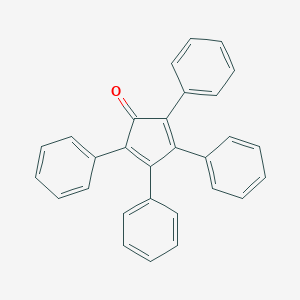

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

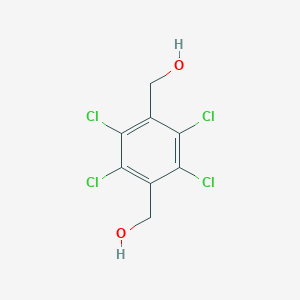

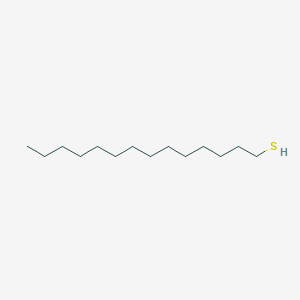

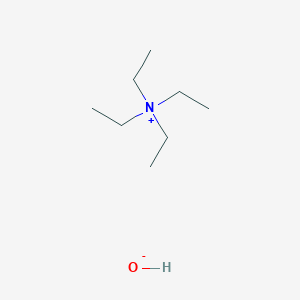

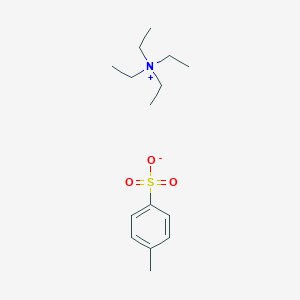

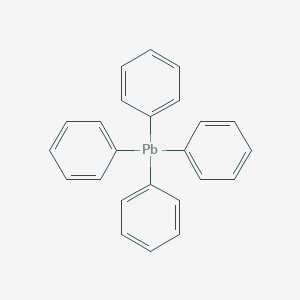

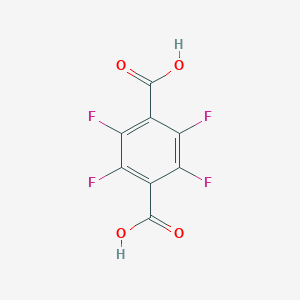

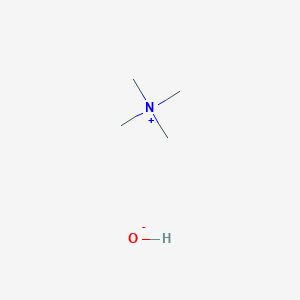

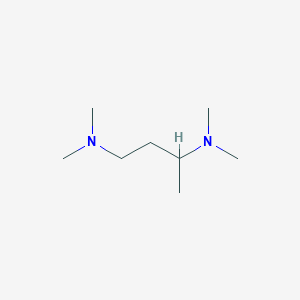

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。